molecular formula C12H16N2 B12544315 4-[tert-Butyl(methyl)amino]benzonitrile CAS No. 668467-76-3

4-[tert-Butyl(methyl)amino]benzonitrile

Cat. No.: B12544315
CAS No.: 668467-76-3
M. Wt: 188.27 g/mol
InChI Key: HOFRKSAVRGIYJF-UHFFFAOYSA-N
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Description

4-[tert-Butyl(methyl)amino]benzonitrile is a valuable chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features a benzonitrile core substituted with a sterically hindered tert-butyl(methyl)amino group. The presence of both an electron-donating alkylamino group and an electron-withdrawing nitrile group creates a unique electronic profile, making it a versatile intermediate for constructing more complex, sterically hindered molecules . The synthesis of such hindered anilines is a significant area of interest in organic chemistry, particularly for applications in medicinal chemistry and materials science . In pharmaceutical research, structural analogs and intermediates like this are often investigated for their potential biological activity. Over 85% of FDA-approved drugs contain heterocyclic structures, and benzonitrile derivatives are frequently explored as cores in biologically active molecules . The tert-butyl group is a common moiety used to fine-tune the physical properties and metabolic stability of lead compounds. As a building block, the nitrile functionality can be further transformed into other valuable groups, such as carboxylic acids, amides, or tetrazoles, providing a handle for molecular diversification . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

668467-76-3

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-[tert-butyl(methyl)amino]benzonitrile

InChI

InChI=1S/C12H16N2/c1-12(2,3)14(4)11-7-5-10(9-13)6-8-11/h5-8H,1-4H3

InChI Key

HOFRKSAVRGIYJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C1=CC=C(C=C1)C#N

Origin of Product

United States

Electronic Structure and Ground State Conformational Analysis

Quantum Chemical Calculations of Ground State Geometries and Energetics

Quantum chemical calculations are a fundamental tool for predicting the stable geometries and relative energies of different conformers of a molecule. nih.gov Methods such as Density Functional Theory (DFT) and semi-empirical methods like PM6 are employed to model molecular structures and properties. bsu.byscispace.com For molecules like substituted aminobenzonitriles, computational analysis begins with geometry optimization to find the lowest energy arrangement of atoms. bsu.byelsevierpure.com

In the case of 4-[tert-Butyl(methyl)amino]benzonitrile, theoretical calculations would focus on determining key geometric parameters. These include the bond lengths and angles of the benzonitrile (B105546) framework and, most importantly, the pyramidalization at the nitrogen atom and the torsional (dihedral) angle between the amino group and the plane of the benzene (B151609) ring. This torsional angle is a direct consequence of the balance between electronic effects (favoring a planar structure for maximum orbital overlap) and steric effects (favoring a twisted structure to minimize repulsion). Computational studies on related aminonitroalkanes and other substituted aromatic systems demonstrate the power of these methods in elucidating structural and energetic properties. elsevierpure.comajpchem.org

Table 1: Illustrative Geometric Parameters from Quantum Chemical Calculations Note: This table presents typical parameter types investigated in computational studies of substituted aminobenzonitriles. Exact values for this compound would require specific calculations.

ParameterDescriptionExpected Trend/Significance
Amino-Phenyl Torsional Angle (θ)The angle between the C-N-C plane of the amino group and the benzene ring plane.A larger angle indicates greater twisting due to steric hindrance from the tert-butyl group.
Amino-Phenyl Bond LengthThe distance between the nitrogen atom and the attached carbon of the phenyl ring.This bond may lengthen as the torsional angle increases, indicating reduced electronic conjugation. nih.gov
Pyramidalization at NitrogenThe degree to which the nitrogen atom deviates from a planar sp² geometry.Influences the hybridization and electron-donating capability of the nitrogen lone pair.
Relative Conformational EnergiesEnergy differences between various stable or transient geometries.Determines the most stable ground-state conformation and barriers to rotation. nih.gov

Analysis of Electron Density Distribution and Charge Transfer Character in the Ground State

The electronic structure of this compound is characterized by a significant intramolecular charge transfer (ICT) character, even in its ground state. The amino group, with its nitrogen lone pair, acts as a potent electron-donating group, while the cyano (-C≡N) group is a strong electron-withdrawing group. This arrangement facilitates a push-pull mechanism where electron density is shifted from the amino group, across the π-system of the benzene ring, and towards the nitrile group. nih.govdiva-portal.org

This charge displacement is a defining feature of related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN). nih.govacs.org In the ground state of this compound, this charge transfer results in a polarized molecule with a notable dipole moment. The extent of this charge transfer is intrinsically linked to the molecular conformation. A more planar geometry would allow for greater overlap between the nitrogen lone pair orbital and the ring's π-orbitals, enhancing the charge transfer. acs.org However, as will be discussed, steric hindrance from the tert-butyl group forces a twisted geometry, which can weaken the electronic coupling between the donor and acceptor moieties. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy and spatial distribution of these orbitals dictate the molecule's behavior as an electron donor (nucleophile) and electron acceptor (electrophile). youtube.comresearchgate.net

For aminobenzonitriles, the HOMO is typically centered on the electron-rich amino group and the phenyl ring, while the LUMO is predominantly localized on the electron-deficient benzonitrile portion of the molecule. acs.orgresearchgate.net This separation of the HOMO and LUMO is a hallmark of molecules with strong ICT character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. researchgate.netnih.gov A smaller gap generally implies that the molecule can be more easily excited. Computational methods are routinely used to calculate the energies of these orbitals. researchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data for Aminobenzonitrile Systems Note: The values presented are illustrative based on typical findings for similar molecules. Specific values for this compound would need to be calculated.

OrbitalTypical Energy (eV)Primary LocalizationRole in Reactivity/Excitation
HOMO-5.0 to -6.0Amino group and phenyl ringSource of electrons for donation; involved in oxidation.
LUMO-1.0 to -2.0Cyano group and phenyl ringAccepts electrons; involved in reduction and electronic transitions.
HOMO-LUMO Gap3.0 to 4.0 eVN/AIndicates kinetic stability and the energy of the first electronic transition. nih.gov

Vibrational Spectroscopy for Conformational Insight and Mechanistic Probing

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into molecular structure and conformation. researchgate.net By analyzing the frequencies of molecular vibrations, one can confirm the presence of specific functional groups and probe the subtle effects of the local chemical environment. nih.gov When combined with quantum chemical calculations, which can predict vibrational frequencies for different conformers, these experimental spectra become a powerful tool for conformational analysis. researchgate.netfrontiersin.org

For this compound, several vibrational modes are of particular interest. The stretching frequency of the nitrile group (ν(C≡N)) is highly sensitive to the electronic density on the benzonitrile moiety. acs.org Increased charge transfer to the nitrile group weakens the C≡N bond, leading to a downshift (lower frequency) of this vibration. acs.org Additionally, the vibrational modes of the amino group and the phenyl ring can provide information about the degree of twisting. In studies of related benzonitriles, computational modeling has been essential for assigning the complex patterns of bands observed in experimental spectra. conicet.gov.ar

Impact of Steric Hindrance from the tert-Butyl Group on Ground State Conformation

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. taylorandfrancis.com Its presence on the amino nitrogen of this compound has a profound impact on the molecule's ground-state conformation. While electronic conjugation favors a planar structure to maximize overlap between the nitrogen lone pair and the phenyl π-system, the sheer bulk of the tert-butyl group creates significant steric repulsion with the ortho-hydrogens of the benzene ring. libretexts.orgnih.gov

This steric clash forces the amino group to twist out of the plane of the benzene ring. researchgate.net Studies on the closely related 4-(di-tert-butylamino)benzonitrile (DTABN) have shown that this twisting can be substantial, with amino twist angles approaching 75-83 degrees. nih.govresearchgate.net This twisting electronically decouples the amino group from the benzonitrile moiety to a large extent. researchgate.net This decoupling reduces the ground-state charge transfer character compared to a more planar analogue like DMABN and has significant consequences for the molecule's absorption spectrum and photophysical behavior. nih.govresearchgate.net The conformation is a compromise, balancing the unfavorable steric interactions in a planar form against the loss of favorable electronic delocalization in a twisted form.

Excited State Dynamics and Photophysical Phenomena

Spectroscopic Investigations of Excited State Formation and Decay Pathways

Spectroscopic studies are fundamental to understanding the formation and decay of excited states in aminobenzonitriles. In many of these donor-acceptor compounds, excitation to the S2 state is followed by internal conversion to the locally excited (LE) state. nih.gov From the LE state, dual fluorescence can occur from both the LE state and a twisted intramolecular charge-transfer (TICT) state. nih.gov The decay of the initially excited state and the subsequent rise of the ICT state can be monitored using techniques like femtosecond excited-state absorption (ESA). For instance, in a related compound, 4-(di-tert-butylamino)benzonitrile (DTABN), the ESA spectra in both n-hexane and acetonitrile (B52724) show a decay of the LE state and a corresponding rise of the ICT absorption. nih.gov

The decay pathways are often complex and can involve nonadiabatic transitions between potential energy surfaces. For example, the S2/S1 CT-LE radiationless decay in some aminobenzonitriles occurs via an extended conical intersection "seam" that is accessible over a large range of amino group torsional angles. nih.gov This indicates that the torsional motion of the amino group is a critical coordinate in the excited-state dynamics. Furthermore, upon photoexcitation of certain aminobenzonitriles like 4-(dimethylamino)benzonitrile (B74231) (DMABN) in polar solvents such as acetonitrile, photochemical reactions can occur, leading to the formation of photoproducts. nih.gov This photodegradation can influence the observed photophysical properties and complicate the kinetic analysis of fluorescence decays. nih.gov

Intramolecular Charge Transfer (ICT) State Characterization

The hallmark of 4-[tert-Butyl(methyl)amino]benzonitrile and related molecules is the formation of an intramolecular charge transfer (ICT) state upon excitation. This state is characterized by a significant separation of charge between the electron-donating amino group and the electron-accepting benzonitrile (B105546) moiety. The ICT state is typically more polar than the ground state and the locally excited (LE) state, leading to distinct spectroscopic signatures.

The occurrence of an efficient ICT process has been observed even in aminobenzonitriles with strongly twisted amino groups in the ground state, such as 4-(di-tert-butylamino)benzonitrile (DTABN). nih.gov In DTABN, the fluorescence spectrum is dominated by an ICT emission band, with no evidence of LE fluorescence, in both nonpolar and polar solvents. nih.gov This suggests that the ICT state is readily accessible and highly stabilized. The dipole moment of the ICT state is a key parameter for its characterization. For DTABN, a large ICT dipole moment of 17 D has been determined from solvatochromic measurements, which is comparable to that of the well-studied 4-(dimethylamino)benzonitrile (DMABN). nih.gov

The kinetics of ICT state formation can be extremely fast. For example, in the case of 4-(di-tert-butylamino)benzonitrile (DTABN), the ICT reaction time is on the order of femtoseconds, measured to be 70 fs in n-hexane and 60 fs in acetonitrile. nih.gov These ultrafast formation times are observed through the decay of the LE absorption and the corresponding rise of the ICT absorption in femtosecond excited-state absorption spectra. nih.gov

The table below summarizes the ICT reaction times and lifetimes for the related compound DTABN in different solvents.

SolventICT Reaction Time (fs)ICT Lifetime (ns)
n-Hexane700.86
Acetonitrile603.48
Data for 4-(di-tert-butylamino)benzonitrile (DTABN) at 22-25°C. nih.gov

Electronic decoupling between the donor (amino) and acceptor (benzonitrile) groups, often induced by steric hindrance that forces a twisted conformation, has a significant impact on the photophysical properties. In molecules like 4-(di-tert-butylamino)benzonitrile (DTABN), the large tert-butyl groups cause a substantial twist of the amino group relative to the phenyl ring in the ground state. nih.gov This twisting reduces the electronic conjugation, which is evident from the significantly weaker absorption in the low-energy region compared to more planar analogues like DMABN. nih.gov

Despite this ground-state decoupling, these molecules can still undergo efficient intramolecular charge transfer in the excited state. nih.gov This indicates that the excited-state potential energy surface strongly favors a charge-separated geometry. The efficiency of the ICT process in such electronically decoupled systems highlights that a planar pre-twisted geometry is not a prerequisite for charge transfer.

Twisted Intramolecular Charge Transfer (TICT) Mechanism

The Twisted Intramolecular Charge Transfer (TICT) model is a widely accepted concept to explain the dual fluorescence observed in many donor-acceptor molecules. nih.gov This model posits that upon excitation, the molecule relaxes to a locally excited (LE) state, which has a relatively planar geometry. Subsequently, a torsional motion of the donor group (the amino group) around the single bond connecting it to the acceptor (the phenyl ring) leads to a perpendicular, or "twisted," conformation. nih.govrsc.org This twisted geometry minimizes the electronic coupling between the donor and acceptor orbitals, facilitating a full charge transfer and forming the highly polar TICT state, which then emits a red-shifted fluorescence band. rsc.org

The torsion of the amino group is the central reaction coordinate in the TICT model. nih.govnih.gov Theoretical and experimental studies have shown that the potential energy surfaces of the excited states are highly dependent on this torsional angle. nih.govacs.org The transition from the LE state to the TICT state involves overcoming a potential energy barrier along this torsional coordinate. The two emitting S1 species (LE and TICT) are often adiabatically linked along the amino torsion reaction coordinate. nih.gov

However, it is important to note that the necessity of a full 90-degree twist for ICT has been a subject of debate. Some studies suggest that a perpendicular twist is not strictly required to reach an ICT state with a large dipole moment, and that significant charge transfer can occur in more planarized systems as well. nih.gov Nevertheless, the torsional motion of the amino group is consistently identified as a key process in the excited-state dynamics leading to charge separation. nih.govacs.org For instance, in 4-(di-tert-butylamino)benzonitrile, which has a strongly twisted ground state, the molecule is already close to the TICT geometry, which likely contributes to the ultrafast and efficient ICT observed. nih.gov

The emission from the TICT state is highly sensitive to the polarity of the solvent. rsc.orgnih.gov This is because the TICT state is significantly more polar than the ground state and the LE state. As the solvent polarity increases, the TICT state is stabilized to a greater extent than the LE state. This differential stabilization leads to a red-shift (a shift to lower energy or longer wavelength) of the TICT fluorescence band. nih.gov

The table below illustrates the effect of solvent polarity on the ICT lifetime for the related compound DTABN.

SolventDielectric Constant (ε)ICT Lifetime (τ'₀(ICT)) (ns)
n-Hexane1.880.86
Acetonitrile37.53.48
Data for 4-(di-tert-butylamino)benzonitrile (DTABN) at 25°C. nih.gov

This solvatochromic shift is a hallmark of TICT emission and is often used to identify the formation of a charge-transfer state. nih.gov In highly polar solvents, the energy gap between the LE and TICT states can be reduced, which can facilitate the ICT process. The lifetime of the ICT state can also be influenced by solvent polarity, as seen with DTABN, where the lifetime increases from 0.86 ns in nonpolar n-hexane to 3.48 ns in polar acetonitrile. nih.gov This stabilization of the ICT state by polar solvents can also affect the relative intensities of the LE and TICT emission bands in dual-fluorescent systems.

Solvatochromism and Environmental Sensitivity

The photophysical properties of donor-acceptor benzonitriles are highly sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism. The emission spectrum, in particular, often shows a pronounced red shift (a shift to longer wavelengths) as solvent polarity increases. This is because polar solvents can stabilize the highly polar charge-transfer (CT) excited state more effectively than the less polar ground state or the locally excited (LE) state. The magnitude of this shift provides critical insights into the change in the molecule's electronic distribution upon excitation.

Determination of Excited State Dipole Moments from Solvatochromic Shifts

The change in the dipole moment of a molecule upon excitation can be quantified by analyzing the solvatochromic shifts of its absorption and fluorescence spectra in a series of solvents with varying polarity. Models such as the Lippert-Mataga equation relate the Stokes shift (the difference in energy between the absorption and emission maxima) to the change in dipole moment between the ground and excited states (µe - µg) and the solvent polarity function.

For related aminobenzonitriles, this method has been used to determine the dipole moments of both the LE and ICT states. For instance, the LE state typically has a moderately increased dipole moment compared to the ground state (e.g., ~10 D for some analogues), while the ICT state possesses a significantly larger dipole moment (e.g., 17-19 D for compounds like DMABN and NTC6), confirming its substantial charge-transfer character. nih.govrsc.org Without experimental spectra for this compound across a range of solvents, its specific excited-state dipole moments remain undetermined.

Time-Resolved Fluorescence and Transient Absorption Spectroscopy

Time-resolved spectroscopic techniques are essential for directly observing the dynamic processes that occur in the excited state, such as the rates of charge transfer, solvent relaxation, and decay back to the ground state. These methods can measure phenomena on timescales ranging from femtoseconds to nanoseconds.

Ultrafast Relaxation Dynamics and Lifetime Determinations

Following photoexcitation, the molecule undergoes a series of rapid relaxation events. Time-resolved fluorescence and transient absorption measurements are used to determine the lifetimes of the excited states involved. In dual-fluorescent aminobenzonitriles, one typically observes a decay in the emission from the LE state that corresponds kinetically to the rise in the emission from the ICT state. nih.gov

For example, in the constrained analogue 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), a forward ICT rate constant of 1.3 x 10¹¹ s⁻¹ was measured in diethyl ether at low temperatures, indicating an ultrafast charge transfer process. nih.gov The lifetimes and specific rates for this compound would be influenced by the steric bulk of the tert-butyl group, which could affect the geometry and energetics of the excited states, but experimental data is not available.

Identification of Intermediate Excited States (e.g., LE, CT)

The dual fluorescence observed in many aminobenzonitriles in polar solvents is the hallmark of two distinct emissive excited states: a locally excited (LE) state and an intramolecular charge-transfer (ICT) state. nih.govacs.org

Locally Excited (LE) State : This state is formed immediately upon photoexcitation. Its electronic character is similar to that of the constituent parts of the molecule (the substituted aniline (B41778) donor and the benzonitrile acceptor). It is characterized by a planar or near-planar geometry of the amino group with respect to the phenyl ring. acs.orgresearchgate.netnih.gov

Charge-Transfer (CT) State : This state is formed from the LE state, particularly in polar solvents that can stabilize its large dipole moment. acs.orgnih.gov It involves a significant transfer of electron density from the amino group (donor) to the cyano group (acceptor). The exact geometry of the CT state has been a subject of extensive debate, with models proposing either a twisted (Twisted Intramolecular Charge Transfer, TICT) or a planar (Planar Intramolecular Charge Transfer, PICT) conformation. nih.govnih.gov

Transient absorption spectroscopy helps distinguish these states by their unique absorption signatures. nih.govnih.govpsu.edu For DMABN, simulations have helped assign specific transient absorption bands to the LE and ICT states, resolving long-standing controversies. researchgate.netnih.govnih.gov Similar experimental identification for this compound has not been reported.

Non-Radiative Decay Pathways and Intersystem Crossing

Besides fluorescence (a radiative decay process), excited molecules can return to the ground state through non-radiative pathways. The primary non-radiative routes are internal conversion (IC) and intersystem crossing (ISC) to the triplet manifold.

Internal Conversion (IC) : This is a radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). For some aminobenzonitriles in non-polar, alkane solvents, IC is a thermally activated process that becomes the dominant decay pathway at high temperatures, causing a significant decrease in fluorescence quantum yield. acs.org

Intersystem Crossing (ISC) : This is a transition between states of different spin multiplicity (e.g., S₁ → T₁). In many aminobenzonitriles at room temperature in non-polar solvents, ISC is the major deactivation channel. acs.org The efficiency of ISC can be influenced by factors such as the energy gap between the singlet and triplet states and the presence of spin-orbit coupling. rsc.org

Theoretical and Computational Investigations of Photophysical Mechanisms

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Excited State Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are foundational tools for investigating the photophysics of aminobenzonitriles. DFT is typically used to optimize the ground-state geometries, providing a starting point for subsequent excited-state calculations. sonar.ch TD-DFT is then employed to calculate vertical excitation energies, which correspond to the absorption of light, and to explore the potential energy surfaces of the excited states. sonar.ch

Functionals such as B3LYP and MPW1PW91, combined with basis sets like 6-311+G(2d,p), have been successfully used to compute the singlet excitation energies of various donor-acceptor aromatic systems. sonar.ch For molecules in this class, TD-DFT calculations can help elucidate the nature of the electronic transitions. For instance, transitions can be characterized as locally excited (LE) or having charge-transfer (CT) character by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Furthermore, TD-DFT allows for the optimization of excited-state geometries. researchgate.net This is crucial for identifying the structures of emissive states, such as the LE and intramolecular charge-transfer (ICT) states. By comparing the geometries and dipole moments of the ground and excited states, researchers can gain insight into the charge separation that occurs upon photoexcitation. An increase in the calculated dipole moment from the ground state to the optimized excited state is a strong indicator of the formation of a CT state. researchgate.net While TD-DFT is a powerful and computationally efficient method, its accuracy can be limited in describing certain complex phenomena, such as the quantitative description of CT processes or the precise location of conical intersections. researchgate.net

Table 1: Application of DFT/TD-DFT in Aminobenzonitrile Studies
Computational TaskMethodologyTypical FunctionalsKey Insights
Ground-State GeometryDFT OptimizationB3LYP, MPW1PW91Provides the equilibrium structure before photoexcitation. sonar.ch
Vertical Excitation EnergiesTD-DFTB3LYP, wB97X-D3Correlates with UV-Vis absorption spectra; identifies bright (La) and dark (Lb) states. nih.gov
Excited-State GeometryTD-DFT OptimizationB3LYPIdentifies minima on the excited-state surface corresponding to LE and ICT/TICT states. researchgate.net
Dipole MomentsDFT (Ground State), TD-DFT (Excited State)B3LYPQuantifies charge separation; a large increase in the excited state indicates CT character. researchgate.net

Ab Initio Methods (e.g., CASSCF/CASPT2) for Accurate Energy Surface Mapping

For a more accurate description of the complex electronic structure of excited states, particularly in regions where states are close in energy or cross, high-level ab initio methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method followed by N-electron valence state second-order perturbation theory (CASPT2) is a robust approach for this purpose. researchgate.netchemrxiv.org

CASSCF provides a qualitatively correct description of the electronic wavefunction by considering all possible electronic configurations within a defined "active space" of orbitals and electrons. chemrxiv.org This is essential for studying photochemical reactions and regions of the potential energy surface where electron correlation is strong, such as near conical intersections. acs.orgnih.gov However, CASSCF often overestimates the energies of charge-transfer states. acs.org

To achieve quantitative accuracy, the dynamic electron correlation missing from the CASSCF calculation is included using CASPT2. researchgate.netchemrxiv.org This combination, often referred to as MS-CASPT2 when multiple states are studied simultaneously, provides a highly accurate mapping of the potential energy surfaces of the ground and low-lying excited states. researchgate.net These methods have been instrumental in studying the energetics of the LE to ICT reaction in aminobenzonitriles, correctly predicting, for example, that the reaction is endothermic in the gas phase but becomes exothermic in polar solvents. nih.gov The choice of reaction coordinates, such as the twisting and wagging angles of the amino group, is critical for constructing these energy surfaces and understanding the transformation from the LE to the ICT state. acs.orgnih.gov

Molecular Dynamics Simulations for Solvent-Excited State Interactions

The photophysical properties of 4-[tert-Butyl(methyl)amino]benzonitrile are highly sensitive to the solvent environment. Molecular dynamics (MD) simulations are a powerful tool for explicitly modeling the dynamic interactions between the solute molecule and the surrounding solvent molecules. These simulations can provide insights that are not accessible through implicit solvent models like the Polarizable Continuum Model (PCM). nih.govacs.org

Nonadiabatic MD simulations, in particular, can track the evolution of the system on the excited-state potential energy surface over time. By placing the solute molecule within a sufficiently large number of explicit solvent molecules (e.g., in a nanodroplet), these simulations can capture the specific solute-solvent interactions, such as hydrogen bonding or dielectric relaxation, that influence the excited-state dynamics. acs.org

Computational Modeling of Potential Energy Surfaces for ICT/TICT Processes

A central aspect of the theoretical investigation of this compound is the modeling of the potential energy surfaces (PES) that govern the intramolecular charge transfer process. The dual fluorescence phenomenon is explained by the existence of at least two minima on the first singlet excited state (S₁) PES: a locally excited (LE) state and a charge-transfer (ICT) state.

Computational models aim to map the energy landscape connecting these states. According to the Twisted Intramolecular Charge Transfer (TICT) model, the ICT state is stabilized by the twisting of the amino group to a conformation perpendicular to the benzonitrile (B105546) ring. researchgate.net Theoretical studies compute the PES along this twisting coordinate, using methods ranging from TD-DFT to CASPT2. sonar.chresearchgate.net These calculations show how the energies of the LE and CT states change as a function of the twist angle. Typically, the LE state is the lowest energy excited state in the planar geometry, but as the amino group twists, the CT state becomes significantly stabilized and crosses below the LE state, leading to the TICT minimum at a twist angle of approximately 90 degrees. nih.gov

However, studies on related planarized molecules, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), have shown that efficient ICT can occur even when the amino group is held in a planar configuration. nih.gov This has given rise to the Planar Intramolecular Charge Transfer (PICT) model, which posits that ICT is possible without twisting if the energy gap between the S₁ (Lb-like) and S₂ (La-like) states is sufficiently small. nih.gov Therefore, computational modeling of the PES for this compound must consider both twisting and other structural coordinates, such as pyramidalization and ring quinoidalization modes, that can facilitate the transition to a charge-transfer state. acs.orgnih.gov

Table 2: Comparison of ICT Models
ModelKey Geometric FeatureUnderlying PrincipleSupporting Evidence
TICT (Twisted ICT)~90° twist of the amino group relative to the phenyl ring.Twisting decouples the donor and acceptor π-systems, leading to full charge separation and stabilization in polar solvents. sonar.chComputational PES showing energy minimum at twisted geometries for DMABN. researchgate.net
PICT (Planar ICT)Planar or near-planar geometry.ICT occurs via state-crossing (S₂/S₁) without large amplitude twisting, favored by a small initial S₁-S₂ energy gap.Observation of efficient ICT and dual fluorescence in rigid, planarized aminobenzonitriles like NTC6. nih.gov

Analysis of Conical Intersections and Radiationless Deactivation

Following photoexcitation, molecules can return to the ground state not only through fluorescence but also via non-radiative pathways. Conical intersections (CIs) are critical features on the potential energy surfaces that act as efficient funnels for ultrafast radiationless deactivation between electronic states. nih.gov

In aminobenzonitriles, after excitation to the bright S₂ (La-like) state, the system can undergo extremely fast internal conversion to the S₁ (Lb-like) state. nih.gov Computational studies suggest this relaxation does not occur vertically but proceeds through a CI between the S₂ and S₁ surfaces. nih.govresearchgate.net This S₂/S₁ CI is a key branching point in the photophysical pathway. Theoretical models show that upon passing through this intersection, population can be directed to both the LE minimum and the ICT state on the S₁ surface. researchgate.net

Structure Property Relationships and Comparative Studies with Derivatives

Influence of Amino Group Steric Bulk on Photophysical Behavior

The steric hindrance imposed by substituents on the amino nitrogen plays a pivotal role in the dynamics of ICT. The process often requires a geometric rearrangement, typically a twisting of the amino group relative to the plane of the benzonitrile (B105546) ring, to form the highly polar Twisted Intramolecular Charge Transfer (TICT) state.

The size of the alkyl groups on the amino nitrogen directly influences the ability of the molecule to achieve this twisted conformation. In compounds with bulky substituents, such as the tert-butyl group in 4-[tert-Butyl(methyl)amino]benzonitrile and its analogues, the steric strain in the planar ground state can be substantial. This pre-twisting or lowering of the energy barrier to rotation can facilitate the formation of the TICT state upon photoexcitation.

Experimental studies on various aminobenzonitriles in the vapor phase have demonstrated this effect. For instance, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), a rigid analogue containing a tert-butyl group, and 4-(diisopropylamino)benzonitrile (B3050731) (DIABN), which has two bulky isopropyl groups, both exhibit dual fluorescence, indicating emissions from both a locally excited (LE) state and an ICT state. nih.govresearchgate.net In contrast, benchmark compounds with smaller substituents, like 4-(dimethylamino)benzonitrile (B74231) (DMABN), only show LE emission under the same conditions. nih.govresearchgate.net This suggests that the increased steric bulk from the tert-butyl or isopropyl groups promotes the formation of the emissive ICT state. nih.govresearchgate.net

The introduction of bulky groups can also enhance solubility and prevent aggregation, which is a known strategy for improving the performance of organic electronic materials. nih.gov In some cases, severe steric hindrance, such as that caused by 2,6-di-tert-butyl substitution, can lead to an almost complete elimination of the mesomeric (resonance) interaction between the amino group and the aromatic ring. researchgate.net This highlights the delicate balance required; while some steric bulk can promote the necessary twisting for ICT, excessive hindrance can decouple the donor and acceptor moieties altogether.

Electronic Effects of Alkyl Substitution on Amino Nitrogen

The electronic nature of the alkyl groups attached to the amino nitrogen is a primary determinant of the molecule's charge transfer characteristics. Alkyl groups are generally considered electron-donating through an inductive effect (+I). ncert.nic.in This effect increases the electron density on the amino nitrogen, enhancing its strength as an electron donor.

The order of basicity for amines in the gaseous phase (tertiary > secondary > primary) is a direct reflection of the cumulative +I effect of the alkyl substituents, which stabilizes the corresponding ammonium (B1175870) cation. ncert.nic.in In the context of this compound, both the methyl and the tert-butyl groups contribute to the electron-donating capacity of the amino group. The tert-butyl group, with its three methyl groups, provides a stronger inductive effect than a single methyl group.

These electronic modifications tune the relative energies of the LE and the charge transfer (CT) excited states. rsc.org An increase in the electron-donating strength of the amino group stabilizes the CT state, where a positive charge develops on the nitrogen atom. This stabilization can lower the energy of the CT state relative to the LE state, making the charge transfer process more favorable.

Studies on related systems have shown that the insertion of tert-butyl groups can have a pronounced electronic effect, significantly raising the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor part of the molecule. nih.gov This alteration of frontier molecular orbital energies is a key mechanism by which alkyl substituents control the photophysical properties of donor-acceptor systems. nih.govrsc.org

Design Principles for Modulating Emission Wavelength and Quantum Yield

The extensive research on aminobenzonitriles has led to the formulation of several key design principles for tuning their emissive properties, specifically the emission wavelength (color) and the fluorescence quantum yield (brightness).

Tune the LE-CT Energy Gap (ΔE(LE-CT)) : The occurrence of dual fluorescence and the efficiency of the ICT process are strongly dependent on the energy difference between the LE and CT states. rsc.org A small energy gap is a prerequisite for efficient ICT. researchgate.netresearchgate.net This gap can be modulated by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring, which will differentially stabilize the LE and CT states. rsc.org

Control Donor-Acceptor Strength : The emission wavelength of the ICT band is directly related to the energy of the CT state. Increasing the electron-donating strength of the amino group (e.g., by changing from methyl to tert-butyl) or increasing the electron-withdrawing strength of the acceptor (e.g., by modifying the cyano group or adding other acceptors to the ring) will lower the energy of the CT state. This leads to a red-shift (longer wavelength) in the ICT emission.

Manage Steric Interactions : As demonstrated by the comparison between DMABN and its bulkier analogues, steric hindrance around the amino group can be used to control the barrier to twisting and thus the kinetics of ICT state formation. nih.govresearchgate.net Introducing bulky groups can pre-twist the amino group, facilitating ICT. However, excessive steric hindrance can be detrimental, leading to complete electronic decoupling. researchgate.net

Minimize Non-Radiative Decay Pathways : The fluorescence quantum yield is a measure of the competition between radiative decay (fluorescence) and non-radiative decay pathways. Certain structural modifications can inadvertently enhance non-radiative processes. For example, introducing fluorine atoms can increase the accessibility of conical intersections with the ground state, providing an efficient internal conversion channel that quenches fluorescence and lowers the quantum yield. rsc.org Designing molecules to be rigid and to avoid such pathways is crucial for achieving high quantum yields.

Applications in Advanced Materials Science and Research Probes

Potential in Organic Optoelectronic Devices (e.g., OLEDs)

In the field of organic optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), derivatives of benzonitrile (B105546) are highly valued. These molecules often form the basis of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.org The fundamental structure of 4-[tert-Butyl(methyl)amino]benzonitrile, with its donor-acceptor (D-A) arrangement, is a key prerequisite for TADF activity.

The incorporation of bulky substituents like the tert-butyl group serves several critical functions in the solid state, which is relevant for device fabrication. Research on similar molecules has shown that such groups can inhibit intermolecular π–π stacking. rsc.org This separation of molecules helps to reduce aggregation-caused quenching of excitons, a common cause of efficiency loss in OLEDs. rsc.org Furthermore, the presence of tert-butyl groups can enhance the solubility of the compound, making it suitable for more cost-effective solution-based processing methods for OLED fabrication. rsc.org While direct application of this compound itself may be part of ongoing research, the principles derived from studies on tert-butyl substituted benzonitriles are foundational. For instance, in some blue TADF emitters, tert-butyl groups have been strategically placed to modify emission wavelengths and improve electrochemical stability by blocking reactive sites on the molecule. nih.gov

Table 1: Effect of tert-Butyl Groups in TADF Emitters for OLEDs

Feature Advantage of Including tert-Butyl Groups Rationale
Efficiency Reduces aggregation-caused self-quenching rsc.org Inhibits intermolecular π–π stacking, minimizing non-radiative decay pathways.
Processing Increases molecular solubility rsc.org Allows for the use of solution-based fabrication techniques for non-doped OLEDs.
Stability Can enhance electrochemical stability nih.gov Blocks reactive sites on the molecular structure, preventing degradation during operation.
Tuning Modifies emission wavelengths nih.gov Steric effects can alter the molecular geometry and the energy of the charge-transfer state.

Development as Fluorescent Probes for Specific (Non-Biological) Environments

The fluorescence of aminobenzonitriles is highly sensitive to the surrounding environment, a property known as solvatochromism. This makes them excellent candidates for fluorescent probes that can report on the polarity of their immediate, non-biological surroundings. The fluorescence of this compound is expected to exhibit significant changes in both the position of its emission peak and its intensity in response to changes in solvent polarity.

This sensitivity arises from the change in the molecule's dipole moment upon excitation with light. In the ground state, the molecule has a certain charge distribution, but in the excited state, there is a significant shift of electron density from the amino group to the nitrile group, creating a large excited-state dipole moment. Solvents with higher polarity will stabilize this charge-separated excited state more effectively, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. This makes the compound a ratiometric sensor, where the ratio of fluorescence intensities at two different wavelengths can be used to determine the polarity of a medium such as a polymer film or a solvent mixture.

Integration into Sensors and Imaging Tools (non-clinical, research-focused)

The pronounced solvatochromism of this compound allows for its integration into various research-focused sensors and imaging tools. For example, it can be dispersed within a polymer matrix to map out variations in local polarity or viscosity. As a polymer cures or degrades, its internal polarity can change, which could be monitored in real-time by observing the fluorescence of the embedded probe molecule.

In materials science, understanding the interface between different materials is crucial. A probe like this could be used to characterize the polarity of surfaces or the interior of porous materials like zeolites or metal-organic frameworks. By monitoring the spectral shifts in its fluorescence, researchers can gain insights into the nature of host-guest interactions and the properties of confined spaces, all at a molecular level.

Role in Non-Linear Optics (NLO) Research

Molecules with a strong donor-acceptor architecture and a significant difference in dipole moment between their ground and excited states are prime candidates for non-linear optical (NLO) applications. These materials can alter the properties of light, such as its frequency, and are essential for technologies like optical switching and data storage. Benzonitrile derivatives are widely studied for their NLO properties.

Utilization as Mechanistic Tools in Physical Organic Chemistry

Beyond its direct applications, this compound and its analogues serve as powerful mechanistic tools in physical organic chemistry. beilstein-journals.org They are model systems for studying the fundamental principles of intramolecular electron transfer, one of the most crucial processes in chemistry and biology.

By systematically modifying the structure—for instance, by changing the alkyl groups on the nitrogen—researchers can probe the steric and electronic factors that govern the rates and efficiencies of charge transfer reactions. acs.org The tert-butyl group provides a fixed, high degree of steric hindrance, allowing chemists to isolate its influence on the geometry of the ICT state. Comparing the photophysical behavior of this compound with less hindered analogues (like the dimethyl or diethyl versions) provides invaluable data for refining theoretical models of electron transfer, such as the TICT model. These studies help to answer fundamental questions about how molecular structure dictates reactivity and function in the excited state.

Conclusion and Future Research Directions

Synthesis and Electronic Structure Advancements

Future synthetic efforts for 4-[tert-Butyl(methyl)amino]benzonitrile will likely draw from established methods for related aminobenzonitriles, such as transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or classical nucleophilic aromatic substitution (SNAr) on a 4-halobenzonitrile substrate. The primary challenge lies in the specific reactivity and steric hindrance imposed by the tert-butyl(methyl)amino group.

Advancements in understanding its electronic structure will depend on computational studies, likely employing Density Functional Theory (DFT). It is anticipated that, similar to related compounds, this compound will feature a donor-acceptor architecture. The highest occupied molecular orbital (HOMO) is expected to be localized on the electron-donating tert-butyl(methyl)amino group and the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) will likely be centered on the electron-withdrawing benzonitrile (B105546) moiety. The steric bulk of the tert-butyl group may influence the torsional angle between the amino group and the benzene (B151609) ring, directly impacting the electronic coupling and the molecule's photophysical properties.

Table 1: Comparison of Functional Groups in Related Benzonitrile Derivatives

Compound NameFunctional GroupKey Electronic/Steric Influence
4-Aminobenzonitrile (B131773)Amino (-NH₂)Electron-donating.
4-(Dimethylamino)benzonitrile (B74231)Dimethylamino (-N(CH₃)₂)Strong electron-donating group, enables TICT state.
This compoundtert-Butyl(methyl)aminoStrong electron-donating, bulky tert-butyl group may sterically hinder twisting.
4-tert-Butylbenzonitriletert-Butyl (-C(CH₃)₃)Enhances steric bulk.

This table is generated based on data from analogous compounds to project the properties of the target compound.

Elucidation of Complex Excited State Dynamics

The photophysics of this compound represents a significant area for future research. The central question is how the substitution of a methyl group in DMABN with a bulky tert-butyl group affects the intramolecular charge transfer (ICT) dynamics. For decades, the dual fluorescence observed in DMABN in polar solvents has been explained by the Twisted Intramolecular Charge Transfer (TICT) model. This model posits that upon photoexcitation, the molecule relaxes from a locally excited (LE) state to a highly polar TICT state, which is achieved by the twisting of the dimethylamino group relative to the plane of the benzonitrile.

For this compound, the increased steric hindrance from the tert-butyl group could potentially raise the energy barrier for this twisting motion. This might lead to a suppression of the TICT state formation, or it could favor alternative relaxation pathways, such as those described by Planar Intramolecular Charge Transfer (PICT), Wagged Intramolecular Charge Transfer (WICT), or Rehybridized Intramolecular Charge Transfer (RICT) models. Time-resolved fluorescence spectroscopy will be crucial to probe the excited-state lifetimes and identify the nature of the emitting states (LE vs. ICT) in various solvents.

Promising Avenues for Application in Material Science

Given the properties of analogous benzonitrile compounds, this compound holds potential in several areas of material science. Benzonitrile derivatives are utilized as intermediates in the synthesis of functional materials, including agrochemicals and pharmaceuticals. researchgate.net Specifically, their unique electronic and photophysical properties make them candidates for:

Organic Light-Emitting Diodes (OLEDs): Molecules exhibiting ICT are often investigated for their potential as emitters in OLEDs. The emission color and efficiency can be tuned by modifying the donor and acceptor strengths and the molecular geometry.

Fluorescent Probes and Sensors: The sensitivity of the ICT process to the local environment (polarity, viscosity) could be harnessed to develop fluorescent probes for chemical or biological sensing.

Dye-Sensitized Solar Cells (DSSCs): Substituted benzonitriles can be precursors to more complex dyes, such as phthalocyanines, which are used in applications like DSSCs. researchgate.net

Remaining Challenges and Open Questions

Despite the promising outlook, significant challenges and questions remain:

Definitive Synthesis and Characterization: The first major hurdle is the development of an efficient and scalable synthesis for this compound and its thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).

Impact of Steric Hindrance: The primary open question is the precise effect of the bulky tert-butyl group on the excited-state dynamics. Does it promote or hinder the formation of a charge-transfer state? Does it favor a TICT state or an alternative ICT conformation?

Photophysical Properties: A comprehensive study of its absorption and emission properties in a wide range of solvents is needed to build a complete picture of its solvatochromism and to quantify the dipole moments of its ground and excited states.

Quantum Yield and Stability: The fluorescence quantum yields and photochemical stability of the compound are currently unknown but are critical parameters for any potential application in materials science.

Prospects for Further Theoretical and Experimental Investigations

The path forward for understanding this compound will require a synergistic approach combining theoretical and experimental methods.

Theoretical Prospects: High-level quantum chemical calculations will be essential to map out the potential energy surfaces of the ground and excited states. These calculations can predict the geometries, energies, and barriers to conversion between the LE and various possible ICT states, providing a theoretical framework to interpret experimental results.

Experimental Prospects: Key experimental investigations will include:

Steady-State Spectroscopy: Measuring UV-Vis absorption and fluorescence spectra in solvents of varying polarity to assess the extent of ICT.

Time-Resolved Spectroscopy: Using techniques like Time-Correlated Single Photon Counting (TCSPC) to measure excited-state lifetimes and resolve the dynamics of the LE and ICT states.

NMR Spectroscopy: Detailed 1D and 2D NMR studies to confirm the molecular structure and potentially probe the rotational dynamics around the C-N bond.

X-ray Crystallography: Obtaining a crystal structure would provide definitive information about the ground-state geometry and intermolecular packing. nih.gov

Table 2: Proposed Experimental and Theoretical Investigations

Investigation TypeTechnique/MethodObjective
Experimental Synthesis & PurificationObtain a pure sample of the target compound.
¹H and ¹³C NMR, IR, MSConfirm the chemical structure and purity. nih.gov
UV-Vis & Fluorescence SpectroscopyCharacterize ground-state absorption and excited-state emission in various solvents.
Time-Resolved FluorescenceDetermine excited-state lifetimes and dynamic processes (LE vs. ICT).
Theoretical Density Functional Theory (DFT)Optimize ground and excited state geometries; calculate electronic properties (HOMO/LUMO).
Time-Dependent DFT (TD-DFT)Simulate absorption and emission spectra; map excited state potential energy surfaces.

This table outlines a prospective research plan, drawing on standard methods used for analogous compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.